molecular formula C9H13NO3 B11783591 (3-(Cyclopentyloxy)isoxazol-5-yl)methanol

(3-(Cyclopentyloxy)isoxazol-5-yl)methanol

Cat. No.: B11783591
M. Wt: 183.20 g/mol
InChI Key: MMJDMJJHBLIZAP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopentyloxy)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of (3-(Cyclopentyloxy)isoxazol-5-yl)methanol is not well-documented. like other isoxazole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (3-(Cyclopentyloxy)isoxazol-5-yl)methanol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopentyloxy substituent, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3-cyclopentyloxy-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C9H13NO3/c11-6-8-5-9(10-13-8)12-7-3-1-2-4-7/h5,7,11H,1-4,6H2

InChI Key

MMJDMJJHBLIZAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NOC(=C2)CO

Origin of Product

United States

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